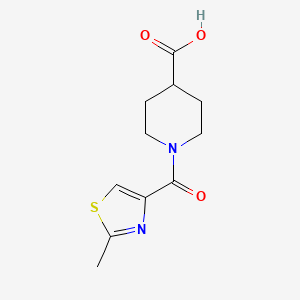![molecular formula C15H23BrClNO B1466443 4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride CAS No. 1220018-72-3](/img/structure/B1466443.png)
4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride
Overview
Description
“4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride” is a chemical compound with the CAS No. 1220018-72-3. It has a molecular formula of C15H23BrClNO .
Molecular Structure Analysis
The molecular structure of “4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride” consists of 15 carbon atoms, 23 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom . The average mass of the molecule is 376.759 Da .Scientific Research Applications
Pharmaceutical Intermediates
This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its role is pivotal in the formation of compounds that may exhibit therapeutic properties. The bromine atom present in the compound can act as a good leaving group, facilitating further chemical reactions that are essential in drug development .
Medicine
In the medical field, the compound has potential applications in the development of new drugs. Its structural features allow for the attachment of various functional groups, which can lead to the discovery of novel active pharmaceutical ingredients with specific biological activities .
Biotechnology
Biotechnological applications of this compound include its use in the study of biochemical processes and pathways. It may serve as a molecular probe to understand the interaction between drugs and their targets at a cellular level .
Pharmacology
In pharmacology, “4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride” could be used to synthesize compounds that modulate receptor activity. It might help in the creation of receptor agonists or antagonists, contributing to the understanding of receptor-mediated signaling pathways .
Organic Synthesis
The compound finds its use in organic synthesis, where it can be a key starting material for the construction of complex molecules. Its reactivity due to the presence of the bromine atom makes it suitable for various organic transformations .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. It helps in the identification and quantification of similar compounds within complex mixtures .
Materials Science
“4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride” may also find applications in materials science, particularly in the synthesis of novel materials with specific properties. Its chemical structure could be the basis for the development of new polymers or coatings with desired characteristics .
Advanced Battery Science and Technology
The compound’s potential use in advanced battery science and technology stems from its chemical stability and reactivity. It could be used in the synthesis of electrolyte components or as part of the cathode material in battery systems .
properties
IUPAC Name |
4-(2-bromo-4-butan-2-ylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-3-11(2)12-4-5-15(14(16)10-12)18-13-6-8-17-9-7-13;/h4-5,10-11,13,17H,3,6-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUFXHLAXLGEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466362.png)
![1-{[(4-Methoxyphenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466363.png)
![1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466364.png)
![1-[(4-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466365.png)

![(1-cyclopropyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466368.png)



![1-{[(4-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466377.png)
![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)

![2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1466382.png)